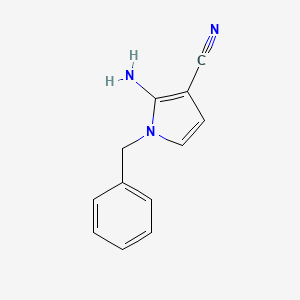

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-benzylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGKLCYHYSPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464352 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753478-33-0 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Fundamental Properties of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of the synthetic heterocyclic compound, 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile. This document consolidates available data on its chemical characteristics, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in the fields of medicinal chemistry and drug development.

Core Chemical Properties

This compound is a polysubstituted pyrrole derivative. The pyrrole scaffold is a prominent feature in many biologically active molecules.[1] This compound's structure, featuring an amino group, a nitrile group, and a benzyl substituent, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[2]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 753478-33-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁N₃ | [3][4] |

| Molecular Weight | 197.24 g/mol | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

A facile and direct synthesis of this compound has been reported. The primary method involves the condensation of an N-substituted aminoacetaldehyde dimethyl acetal with malononitrile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Chien, T.-C.; Meade, E. A.; Hinkley, J. M.; Townsend, L. B. in Organic Letters 2004, 6 (17), 2857-2859.

Reaction Scheme:

Procedure:

-

To a solution of N-benzylaminoacetaldehyde dimethyl acetal (1.0 equivalent) and malononitrile (1.0 equivalent) in dichloromethane, add p-toluenesulfonic acid monohydrate (2.0 equivalents).

-

Stir the reaction mixture at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.0-5.5 ppm).- Pyrrole ring protons (two doublets or multiplets in the aromatic region).- Amino group protons (broad singlet, chemical shift can vary). |

| ¹³C NMR | - Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Pyrrole ring carbons (four distinct signals).- Nitrile carbon (in the range of 115-125 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretching of the amino group (~3300-3500 cm⁻¹).- C≡N stretching of the nitrile group (~2220-2260 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- C=C and C-N stretching in the fingerprint region. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (197.24 g/mol ).- Fragmentation pattern may show loss of the benzyl group or other characteristic fragments. |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of pyrrole-containing compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Pyrrole derivatives have been investigated for a range of therapeutic applications, including as:

-

Kinase Inhibitors: The structural features of this compound may allow it to serve as a scaffold for the development of kinase inhibitors.

-

Anti-inflammatory Agents: Certain pyrrole derivatives have demonstrated anti-inflammatory properties.

It is important to note that these are potential applications based on the activities of structurally related compounds, and specific assays would be required to determine the biological profile of this compound.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured workflow. The synthesis of a core scaffold like this compound represents a key initial step.

Conclusion

This compound is a valuable synthetic intermediate with potential for further elaboration in medicinal chemistry research. While detailed physicochemical and biological data for this specific compound are not extensively documented, its straightforward synthesis provides a foundation for the generation of diverse chemical libraries for screening against various biological targets. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

Technical Guide: 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 753478-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, CAS 753478-33-0. This document consolidates available data to serve as a foundational resource for researchers engaged in drug discovery and development, particularly those focused on heterocyclic scaffolds. While specific experimental data for this exact compound remains limited in publicly accessible literature, this guide furnishes a detailed, generalized synthesis protocol based on established multi-component reactions for analogous structures. Furthermore, it explores the broader biological context of 2-amino-3-cyanopyrrole derivatives, offering insights into potential areas of therapeutic investigation.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The presence of the amino and cyano functionalities on the pyrrole ring, coupled with the N-benzyl group, offers multiple points for further chemical modification and diverse biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 753478-33-0 | [1] |

| Molecular Formula | C₁₂H₁₁N₃ | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

| Synonyms | 1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-; 2-Amino-1-benzyl-3-cyano-pyrrol | [1] |

| Appearance | Not specified in literature; likely a solid | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed journals, a highly relevant and effective method is the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile.[2][3] This approach is advantageous due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials.

General Experimental Protocol: Multi-component Synthesis

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-3-cyano pyrroles, which can be adapted for the specific synthesis of this compound. The reaction proceeds via the formation of three new bonds in a one-pot process.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the multi-component synthesis.

Materials:

-

A suitable nitroepoxide (e.g., derived from the corresponding aldehyde)

-

Benzylamine

-

Malononitrile

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a solution of the chosen nitroepoxide (1.0 mmol) in methanol, add benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol).[3]

-

Stir the reaction mixture at 60°C for approximately 3 hours.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography (a typical eluent system would be a mixture of hexanes and ethyl acetate, for example, 15:1).[3]

Table 2: Reagents and Conditions for Synthesis

| Reagent/Condition | Role | Typical Molar Ratio/Value |

| Nitroepoxide | Substrate | 1.0 equiv |

| Benzylamine | Substrate | 1.0 equiv |

| Malononitrile | Substrate | 1.2 equiv |

| Potassium Carbonate | Base | 1.0 equiv |

| Methanol | Solvent | N/A |

| Temperature | Reaction Condition | 60°C |

| Time | Reaction Condition | 3 hours |

Synthesis Workflow

Figure 2: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

While specific, published spectroscopic data for this compound is scarce, commercial suppliers often provide analytical data such as NMR, HPLC, and mass spectrometry upon request.[1] For structurally similar N-substituted 2-amino-3-cyano pyrroles, characterization is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][3]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene), the pyrrole ring protons, and the amino group protons.

-

¹³C NMR: Resonances for the carbons of the pyrrole ring, the benzyl group, and the nitrile carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-H and C=C bonds of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (197.24 g/mol ).

Biological Activity and Potential Applications

The 2-amino-3-cyanopyrrole scaffold is recognized for its utility in the synthesis of various biologically active heterocyclic compounds, including pyrrolo-pyrimidines, pyrrolo-quinolines, and pyrrolo-thiazines.[2] Derivatives of this core structure have been investigated for a range of therapeutic applications.

While no specific biological activity has been reported for this compound, the broader class of substituted pyrroles exhibits diverse pharmacological properties. Research on structurally related compounds can provide insights into its potential biological profile.

Potential Signaling Pathway Involvement

Given the wide range of activities of pyrrole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Figure 3: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a promising scaffold for further chemical exploration and drug discovery. While detailed experimental and biological data for this specific compound are not widely available, this guide provides a robust, generalized synthesis protocol and highlights the potential for this class of molecules in medicinal chemistry. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this compound. This document serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and application of novel pyrrole derivatives.

References

An In-depth Technical Guide to 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its pyrrole core, substituted with an amino, a cyano, and a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, methods of synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor and an anti-inflammatory agent. Detailed experimental protocols and spectroscopic data of closely related analogs are presented to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound possesses a central pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The key functional groups that contribute to its chemical reactivity and biological activity are:

-

2-Amino group (-NH2): Acts as a hydrogen bond donor and a nucleophilic center.

-

3-Carbonitrile group (-C≡N): A strong electron-withdrawing group that can participate in various cycloaddition and nucleophilic addition reactions.

-

1-Benzyl group (-CH2Ph): A bulky, lipophilic group that can influence the molecule's binding affinity to biological targets.

The combination of these groups on the pyrrole scaffold makes it a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1]

Chemical Identifiers:

| Property | Value |

| CAS Number | 753478-33-0[2] |

| Molecular Formula | C12H11N3[2] |

| Molecular Weight | 197.24 g/mol [2] |

| Synonyms | 1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-; 2-Amino-1-benzyl-3-cyano-pyrrole[2] |

Synthesis and Characterization

General Experimental Protocol: Multi-component Synthesis

A common and efficient method for the synthesis of substituted 2-aminopyrroles involves a domino reaction.[3] A generalized protocol based on the synthesis of similar N-substituted 2-amino-3-cyano pyrroles is as follows:[4]

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Procedure:

-

To a solution of N-benzylaminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent such as toluene, add malononitrile (1.1 equivalents).

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

Although the specific spectra for the title compound are not available in the provided search results, the expected spectroscopic data can be predicted based on the analysis of closely related structures, such as 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile and other N-benzyl pyrrole derivatives.[5][6]

Predicted Spectroscopic Data:

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around δ 7.2-7.4 ppm (5H).- CH₂ protons (benzyl group): Singlet around δ 5.1-5.4 ppm (2H).- Pyrrole protons: Doublets for H-4 and H-5 in the range of δ 6.0-7.0 ppm.- NH₂ protons: Broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons (benzyl group): Peaks in the range of δ 125-140 ppm.- CH₂ carbon (benzyl group): Peak around δ 50-55 ppm.- Pyrrole carbons: Peaks for C-2, C-3, C-4, and C-5 in the aromatic region.- Cyano carbon (-C≡N): Peak around δ 115-120 ppm. |

| IR (KBr, cm⁻¹) | - N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.- C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.- C≡N stretching (nitrile group): A sharp, medium intensity peak around 2220 cm⁻¹.- C=C stretching (pyrrole ring): Peaks in the region of 1500-1600 cm⁻¹. |

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z = 198.10. |

Biological Activity and Potential Applications

Derivatives of 2-amino-1H-pyrrole-3-carbonitrile are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of the N-benzyl group is a strategic modification to enhance these biological effects.

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus, which can be synthesized from 2-amino-3-cyanopyrroles, is an isostere of adenine and is found in many ATP-competitive kinase inhibitors.[7] This suggests that this compound is a valuable precursor for the synthesis of potent kinase inhibitors.

A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP4), with some compounds exhibiting IC50 values in the nanomolar range.[8]

Logical Relationship for Kinase Inhibitor Development:

Figure 2: Logical workflow for developing kinase inhibitors from the title compound.

Anti-inflammatory Activity

Fused pyrrole compounds derived from aminocyanopyrroles have demonstrated significant anti-inflammatory activity.[9] The mechanism of action is thought to involve the inhibition of pro-inflammatory cytokines. A related N-acylhydrazone derivative has been shown to exert its anti-inflammatory effects through the nitric oxide (NO)/cytokine signaling pathway.[10] This suggests that this compound and its derivatives could be promising candidates for the development of new anti-inflammatory drugs.

Proposed Anti-inflammatory Signaling Pathway:

Figure 3: Proposed signaling pathway for the anti-inflammatory action of related compounds.

Conclusion

This compound is a synthetically accessible and highly versatile molecule with significant potential in drug discovery and development. Its structural features make it an ideal starting point for the synthesis of a diverse library of compounds, particularly kinase inhibitors and anti-inflammatory agents. The provided experimental guidelines and predicted spectroscopic data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising chemical scaffold. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent.

References

- 1. 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile [myskinrecipes.com]

- 2. CAS 753478-33-0 | this compound - Synblock [synblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile, including its nomenclature, physicochemical properties, synthesis, and potential biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The compound with the chemical structure featuring a pyrrole ring substituted with an amino group at the 2-position, a benzyl group at the 1-position (on the nitrogen atom), and a carbonitrile group at the 3-position is formally named according to IUPAC nomenclature.

IUPAC Name: this compound

CAS Number: 753478-33-0

Synonyms:

-

1H-Pyrrole-3-carbonitrile, 2-amino-1-(phenylmethyl)-[1]

-

2-Amino-1-benzyl-3-cyano-pyrrol[1]

-

2-AMINO-1-BENZYL-3-CYANO-PYRROLE

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for this specific compound is limited, and some values are derived from closely related structures or computational models.

Table 1: Physicochemical Data of this compound and a Related Compound

| Property | This compound | 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Analogue) |

| Molecular Formula | C₁₂H₁₁N₃[1] | C₂₄H₁₉N₃ |

| Molecular Weight | 197.24 g/mol [1] | 349.43 g/mol |

| Boiling Point | 395.4°C at 760 mmHg[2] | 554.3ºC at 760mmHg[3] |

| Melting Point | Not available | 175-179°C[3] |

| Density | Not available | 1.13 g/cm³[3] |

| Refractive Index | Not available | 1.635[3] |

| Flash Point | Not available | 289.1ºC[3] |

| Polar Surface Area | Not available | 54.7 Ų[3] |

| XLogP3 | Not available | 5.9[3] |

Synthesis and Experimental Protocols

A plausible synthetic approach is the Thorpe-Ziegler reaction, a well-established method for the formation of cyclic β-enaminonitriles, which are tautomers of α-cyano ketones.[4][5] This intramolecular condensation of a dinitrile is a powerful tool for constructing five-membered rings.

A closely related synthesis of functionalized 2-amino-3-cyano pyrroles has been achieved through a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles.

General Experimental Protocol for the Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles

The following is a generalized protocol adapted from the synthesis of analogous compounds and provides a likely pathway for the preparation of the title compound.

Reaction Scheme (Hypothetical for the title compound):

Figure 1: A conceptual reaction scheme for the synthesis of this compound.

Procedure:

-

To a solution of an appropriate precursor, such as a substituted α-haloketone or an enone, in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add an equimolar amount of benzylamine and a slight excess of malononitrile.

-

A base, such as potassium carbonate or sodium ethoxide, is added to the mixture.[3]

-

The reaction mixture is then stirred, typically at room temperature or with gentle heating (e.g., reflux), for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

Characterization of a Structurally Related Compound

The following characterization data is for 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which shares the core this compound scaffold. This information can be indicative of the expected spectral features for the title compound.[6]

-

Melting Point: 198–200 °C (from n-hexane).[6]

-

IR Spectrum (KBr, ν, cm⁻¹): 3476, 3414, 3339, 3229 (N-H stretching), 2218 (C≡N stretching), 1601 (C=O stretching).[6]

-

¹H NMR (CDCl₃, ppm): δ 8.27 (br. s, 1H, NH), 7.49–7.45 (m, 3H, Ar-H), 7.41–7.37 (m, 2H, Ar-H), 7.21–7.18 (m, 3H, Ar-H), 6.80–6.79 (m, 2H, Ar-H), 6.26 (d, J = 2.1 Hz, 1H, pyrrole-H), 5.39 (s, 2H, CH₂Ph), 4.51 (br. s, 2H, NH₂).[6]

-

¹³C NMR (CDCl₃, ppm): δ 184.2 (C=O), 147.2, 140.4, 140.2, 137.5, 132.3, 131.4, 128.9, 128.7, 127.9, 127.5, 126.1, 119.8, 116.8 (CN), 116.7, 115.8, 112.5, 80.9, 51.2 (CH₂Ph).[6]

Biological Activity and Potential Applications

The 2-aminopyrrole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[7] While specific biological data for this compound is not yet published, research on structurally similar compounds suggests several potential areas of pharmacological relevance.

Metallo-β-lactamase Inhibition

A structure-activity relationship study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has identified these compounds as inhibitors of metallo-β-lactamases (MBLs).[8] MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The study highlighted that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are important for inhibitory potency against various MBL subclasses.[8] This suggests that this compound could serve as a starting point for the development of novel antibiotic resistance breakers.

Figure 2: Potential mechanism of action of 2-aminopyrrole derivatives as MBL inhibitors.

General Pharmacological Potential of 2-Aminopyrrole Derivatives

The 2-aminopyrrole moiety is a versatile pharmacophore.[9] Derivatives have been investigated for a wide range of biological activities, including:

This broad spectrum of activity underscores the potential of this compound as a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently sparse, the available information on related structures provides a solid foundation for its synthesis and suggests promising avenues for biological evaluation, particularly in the context of combating antibiotic resistance. Further research is warranted to fully elucidate the physicochemical properties, optimize synthetic routes, and explore the pharmacological profile of this and related 2-aminopyrrole derivatives.

References

- 1. CAS 753478-33-0 | this compound - Synblock [synblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 753478-33-0 | Benchchem [benchchem.com]

- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

The Advent of 2-Amino-Substituted Pyrrole-3-Carbonitriles: A Technical Guide to Their Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The discovery of 2-amino-substituted pyrrole-3-carbonitriles has marked a significant milestone in heterocyclic chemistry, providing a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core aspects of their discovery, detailing key synthetic methodologies, experimental protocols, and the quantitative data that underscore their potential in drug development. The pyrrole ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] The introduction of an amino group at the 2-position and a carbonitrile at the 3-position creates a unique electronic and structural arrangement, making these compounds valuable precursors and pharmacophores.[2][3]

Key Synthetic Methodologies

The synthesis of 2-amino-substituted pyrrole-3-carbonitriles has been approached through various innovative chemical strategies. These methods offer access to a diverse range of derivatives, allowing for extensive structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for generating molecular complexity from simple starting materials in a single step. A notable three-component reaction involves the use of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides to construct the 2-aminopyrrole system.[4] This method is valued for its high convergence and productivity, which are advantageous in combinatorial chemistry for the rapid generation of compound libraries.[4]

Another powerful MCR approach involves the ring-opening of nitroepoxides. This multi-component synthesis reacts nitroepoxides with amines and malononitrile in the presence of a base to yield N-substituted 2-amino-3-cyano pyrroles.[5]

Domino Reactions

Domino reactions, where a sequence of transformations occurs in a single pot, provide an elegant pathway to complex molecules. A metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides.[2] This process involves a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction.[2]

Cyclization of Acylethynylpyrroles

An efficient method for the synthesis of 2-(3-amino-2,4-dicyanophenyl)pyrroles has been developed through the reaction of readily available substituted acylethynylpyrroles with malononitrile.[6] This reaction proceeds in a potassium hydroxide/acetonitrile system at low temperatures. Interestingly, the reaction pathway can diverge depending on the substituents on the pyrrole ring, leading to the formation of pyrrolyldienols or 3-amino-1-acylethylidene-2-cyanopyrrolizines in cases where the pyrrole ring is unsubstituted.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of synthetic methodologies. Below are representative protocols for the synthesis of 2-amino-substituted pyrrole-3-carbonitriles.

General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

A solution of an N-tosylimine (1 mmol), dimethyl acetylenedicarboxylate (DMAD) (1 mmol), and an isocyanide (1 mmol) in a suitable solvent is stirred at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrrole. The products are typically characterized by IR, NMR, and mass spectrometry.[4]

Experimental Workflow for Three-Component Synthesis

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

The Strategic N-Benzylation of Pyrrole-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of biologically active compounds. A key modification to this core structure is N-benzylation, a strategic derivatization that has been shown to significantly enhance therapeutic potential across various targets. This in-depth technical guide elucidates the rationale behind the N-benzylation of pyrrole-3-carbonitrile derivatives, providing a comprehensive overview of its impact on biological activity, detailed experimental protocols for its synthesis, and quantitative structure-activity relationship (SAR) data. Particular focus is given to its role in the development of potent enzyme inhibitors and modulators of signaling pathways, underscoring the importance of the N-benzyl moiety in modern drug design.

Rationale for N-Benzylation: Enhancing Biological Activity and Drug-like Properties

The introduction of a benzyl group at the N1 position of the pyrrole ring is a frequently employed strategy in medicinal chemistry to augment the biological efficacy of the parent compound. This modification imparts a range of favorable physicochemical and pharmacokinetic properties, and can lead to enhanced target engagement through specific molecular interactions.

Physicochemical and Pharmacokinetic Advantages

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals due to their ability to engage in various interactions with biological targets.[1] The N-benzyl group, while seemingly a simple appendage, can significantly modulate the properties of the pyrrole-3-carbonitrile core:

-

Increased Lipophilicity: The aromatic benzyl group increases the lipophilicity of the molecule. This can enhance membrane permeability, facilitating absorption and distribution to target tissues.

-

Modulation of Solubility: While increasing lipophilicity, the overall solubility of the compound can be fine-tuned by substitutions on the benzyl ring, allowing for a balance between aqueous solubility and membrane permeability.[2]

-

Metabolic Stability: The benzyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism on the pyrrole ring and increasing the compound's half-life in vivo.

Steric and Electronic Effects on Bioactivity

The benzyl group can profoundly influence the interaction of the pyrrole-3-carbonitrile scaffold with its biological target through steric and electronic effects:

-

Enhanced Target Binding: The aromatic ring of the benzyl group can participate in π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency. For instance, in the context of metallo-β-lactamase (MBL) inhibitors, the N-benzyl side chain of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been identified as crucial for its inhibitory potency.[3][4]

-

Conformational Restriction: The steric bulk of the benzyl group can orient the rest of the molecule in a specific conformation that is favorable for binding to the target.

-

Modulation of Electronic Properties: The electronic nature of the pyrrole ring can be subtly influenced by the benzyl group, which can in turn affect its ability to participate in hydrogen bonding or other electronic interactions with the target.

A notable example of the N-benzyl group enhancing bioactivity is in the development of Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. Structure-activity relationship studies have shown that aromatic substituents with appropriate alkyl linkers, such as a benzyl group, lead to enhanced HIF-1α inhibitory activities.[2]

Synthesis and Experimental Protocols

The N-benzylation of pyrrole-3-carbonitrile derivatives is typically achieved through a nucleophilic substitution reaction where the deprotonated pyrrole nitrogen attacks a benzyl halide.

General Synthetic Workflow

The synthesis of N-benzyl pyrrole-3-carbonitrile derivatives often follows a multi-step sequence, which can be generalized as depicted in the workflow below.

Caption: General synthetic workflow for N-benzyl pyrrole-3-carbonitrile derivatives.

Detailed Experimental Protocol for N-Benzylation

The following protocol is a representative example for the N-benzylation of a pyrrole derivative using sodium hydride and benzyl bromide.

Reaction: N-benzylation of a 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile.

Materials:

-

2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile.

Note: The use of sodium hydride in DMF can sometimes lead to the formation of byproducts due to the reducing nature of NaH and its reactivity with the solvent.[5][6] Acetonitrile can be used as an alternative solvent.

Quantitative Data and Structure-Activity Relationships (SAR)

The impact of N-benzylation on the biological activity of pyrrole-3-carbonitrile derivatives is best illustrated through quantitative data from SAR studies. The following tables summarize key findings in the context of MBL inhibition.

Inhibition of Metallo-β-Lactamases (MBLs)

A study by McGeary et al. on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlighted the importance of the N-benzyl group for potent inhibition of various MBLs.[3][4]

| Compound | N-Substituent | IMP-1 (B1) Ki (µM) | CphA (B2) Ki (µM) | AIM-1 (B3) Ki (µM) |

| 5a | Benzyl | 21 | >100 | 18 |

| 5b | 4-Fluorobenzyl | 11 | 45 | 10 |

| 5c | 4-Chlorobenzyl | 10 | 38 | 9 |

| 5d | 4-Bromobenzyl | 9 | 35 | 8 |

| 5e | 4-Methylbenzyl | 15 | 60 | 12 |

| 5f | 4-Methoxybenzyl | 12 | 55 | 11 |

| NH-analogue | H | Weakly active | Weakly active | Weakly active |

Data compiled from McGeary et al.[3][4]

The data clearly indicates that the presence of an N-benzyl group is critical for potent MBL inhibition. Furthermore, substitution on the benzyl ring can fine-tune the inhibitory activity, with electron-withdrawing groups at the 4-position generally leading to improved potency.

Signaling Pathway Modulation: STING Receptor Agonism

Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor, a key component of the innate immune system.[7] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can be beneficial in cancer immunotherapy and for treating infectious diseases.

The N-substituent on the pyrrole ring plays a crucial role in the activity of these STING agonists. The following diagram illustrates the STING signaling pathway and the putative role of N-substituted pyrrole-3-carbonitrile derivatives.

Caption: The STING signaling pathway activated by N-benzyl pyrrole-3-carbonitrile derivatives.

Conclusion

The N-benzylation of pyrrole-3-carbonitrile derivatives is a powerful and versatile strategy in drug discovery. The introduction of the benzyl group can significantly enhance biological activity through improved physicochemical properties and specific interactions with biological targets. As demonstrated in the case of MBL inhibitors and STING agonists, the N-benzyl moiety is often a critical pharmacophoric feature. The synthetic accessibility of these derivatives, coupled with the potential for fine-tuning their properties through substitution on the benzyl ring, ensures that N-benzylated pyrrole-3-carbonitriles will remain a valuable scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers to leverage this important chemical modification in their drug discovery programs.

References

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active pyrrole derivatives. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological relevance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃ | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

| CAS Number | 753478-33-0 | [1] |

| Appearance | Amorphous Solid (for a related compound) | [2] |

| Melting Point | Not explicitly reported. A related compound, 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has a melting point of 198–200 °C. | [3] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Pyrrole derivatives generally exhibit solubility in organic solvents. | [4] |

Spectroscopic Data

While specific spectra for this compound are not widely published, typical spectroscopic features for related 2-aminopyrrole-3-carbonitrile derivatives are well-documented and essential for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, shows characteristic peaks that can be extrapolated to the target compound[3]:

-

N-H stretching (amine): Typically observed in the range of 3500-3300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Generally appears around 3100-2850 cm⁻¹.

-

C≡N stretching (nitrile): A sharp, intense peak is expected around 2220 cm⁻¹.

-

C=C stretching (aromatic and pyrrole ring): Found in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related structures, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would be[3][5]:

-

¹H NMR:

-

Aromatic protons (benzyl group): Multiplets in the range of δ 7.2-7.4 ppm.

-

CH₂ protons (benzyl group): A singlet around δ 5.4 ppm.

-

NH₂ protons (amino group): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

Pyrrole ring protons: Doublets or multiplets in the aromatic region.

-

-

¹³C NMR:

-

Aromatic carbons (benzyl group): Peaks in the range of δ 126-138 ppm.

-

CH₂ carbon (benzyl group): A peak around δ 51 ppm.

-

Pyrrole ring carbons: Resonances in the aromatic region, with the carbon bearing the nitrile group appearing at a distinct downfield shift.

-

C≡N carbon (nitrile): A signal around δ 117-120 ppm.

-

Experimental Protocols

The synthesis of this compound has been reported via a facile one-pot reaction. The following protocol is adapted from the literature.

Synthesis of this compound

A facile and efficient synthesis involves the condensation of an N-substituted aminoacetaldehyde dimethyl acetal with malononitrile in the presence of an acid catalyst.

Materials:

-

N-benzylaminoacetaldehyde dimethyl acetal

-

Malononitrile

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluent)

Procedure:

-

A solution of N-benzylaminoacetaldehyde dimethyl acetal and malononitrile in toluene is prepared.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The reaction mixture is heated at reflux with azeotropic removal of methanol and water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Logical Workflow for Synthesis and Purification:

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited in publicly available literature, the broader class of 2-aminopyrrole-3-carbonitrile derivatives has shown significant potential in medicinal chemistry.

A structurally related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a wide range of β-lactam antibiotics, a cornerstone of antibacterial therapy. Inhibition of these enzymes can restore the efficacy of existing antibiotics against resistant bacterial strains.

The proposed mechanism of action involves the inhibitor binding to the active site of the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. This allows the antibiotic to exert its antibacterial effect by inhibiting bacterial cell wall synthesis.

Hypothesized Signaling Pathway of MBL Inhibition:

Conclusion

This compound is a synthetically accessible compound with potential applications in the development of novel therapeutic agents, particularly as an antibacterial adjuvant. The physicochemical and spectroscopic data, along with the detailed synthetic protocol provided in this guide, offer a solid foundation for researchers and drug development professionals to further investigate this promising molecule. Future studies should focus on obtaining precise quantitative physicochemical data, exploring its full range of biological activities, and optimizing its structure to enhance its therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 753478-33-0). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery. While specific experimental data for this exact compound is not publicly available, this guide presents predicted spectroscopic values based on the analysis of its functional groups and data from structurally similar molecules.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₁N₃ Molecular Weight: 197.24 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 5H | Phenyl-H |

| ~6.70 | d | 1H | Pyrrole-H5 |

| ~5.80 | d | 1H | Pyrrole-H4 |

| ~5.10 | s | 2H | CH₂ (Benzyl) |

| ~4.50 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Pyrrole C2 |

| ~137.0 | Phenyl C (quaternary) |

| ~129.0 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~127.5 | Phenyl CH |

| ~123.0 | Pyrrole C5 |

| ~118.0 | C≡N |

| ~110.0 | Pyrrole C4 |

| ~90.0 | Pyrrole C3 |

| ~50.0 | CH₂ (Benzyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

Predicted IR Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (NH₂) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (Aliphatic CH₂) |

| ~2220 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1620 | Strong | N-H bend (NH₂) |

| ~1580 - 1450 | Medium to Strong | C=C stretch (Aromatic/Pyrrole) |

| ~750 - 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and can reveal structural details through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 197 | 80 | [M]⁺ (Molecular Ion) |

| 196 | 100 | [M-H]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. ¹H NMR spectra are typically acquired at 500 MHz, and ¹³C NMR spectra are acquired at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Electron Ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Initial Biological Screening of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide outlines a proposed initial biological screening cascade for the novel compound, "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile." While specific experimental data for this exact molecule is not yet publicly available, this document synthesizes screening methodologies and presents representative data from structurally related 2-aminopyrrole-3-carbonitrile derivatives to provide a framework for its evaluation. The proposed screening encompasses key areas of therapeutic interest, including antimicrobial, anticancer, and enzyme inhibitory activities. Detailed experimental protocols for primary assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to guide the research and development process.

Introduction

Pyrrole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure of this compound suggests its potential as a versatile scaffold for the development of new therapeutic agents. The presence of the aminopyrrole core, a known pharmacophore, coupled with the benzyl and carbonitrile functionalities, indicates the potential for diverse biological interactions. This guide details a strategic approach to the initial biological evaluation of this compound.

Potential Therapeutic Applications and Screening Strategy

Based on the activities of structurally similar compounds, the initial biological screening of this compound should focus on three primary areas:

-

Antimicrobial Activity: The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrole derivatives have demonstrated significant potential in this area.

-

Anticancer Activity: The development of new cytotoxic agents remains a cornerstone of cancer therapy. The antiproliferative effects of various pyrrole-containing molecules against different cancer cell lines have been documented.

-

Enzyme Inhibition: Specific enzyme inhibition is a key strategy in drug development. Notably, derivatives of the core structure have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2]

An overview of the proposed screening workflow is presented below.

Data Presentation: Representative Biological Activity of Related Compounds

The following tables summarize quantitative data for derivatives of 2-aminopyrrole-3-carbonitrile to provide an indication of the potential activity of the target compound.

Disclaimer: The data presented below is for structurally related compounds and not for "this compound" itself. This information should be used as a general guide to the potential efficacy of this class of compounds.

Table 1: Representative Anticancer Activity of Pyrrole Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Tetrasubstituted Pyrrole Derivatives | A375 (Melanoma) | MTT | 10 - 27 | [3] |

| Pyrrolo[2,3-d]pyrimidine Derivatives | MCF-7 (Breast Cancer) | MTT | 1.66 | [4] |

| Pyrrolo[2,3-d]pyrimidine Derivatives | A549 (Lung Cancer) | MTT | 4.55 | [4] |

| Oleoyl-Quercetin Hybrids | HCT116 (Colon Cancer) | Crystal Violet | 0.34 | [5] |

| Oleoyl-Quercetin Hybrids | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 | [5] |

Table 2: Representative Antimicrobial Activity of Pyrrole Derivatives

| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |

| Pyrrole-Derived Heterocycles | Staphylococcus aureus | Broth Microdilution | 4 - 20 | [6] |

| Pyrrole-Derived Heterocycles | Escherichia coli | Broth Microdilution | 4 - 20 | [6] |

| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative | Staphylococcus aureus | Not Specified | Not Specified (potent) | [7] |

| Pyrrole derivative BM212 | Mycobacterium tuberculosis | BACTEC 460 TB | 0.7 - 1.5 | [2] |

Table 3: Representative Metallo-β-Lactamase (MBL) Inhibition by a Related Compound

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1, CphA, AIM-1 | Low µM range | [2] |

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Potential Mechanisms and Workflows

Potential Signaling Pathway in Cancer Cytotoxicity

Many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer agents.

Metallo-β-Lactamase Inhibition and Synergy

Inhibitors of metallo-β-lactamases (MBLs) can restore the efficacy of β-lactam antibiotics against resistant bacteria. The screening for MBL inhibitors often involves measuring the enzymatic activity in the presence of the inhibitor and then assessing the synergistic effect with an antibiotic.

Conclusion

"this compound" represents a promising starting point for the development of novel therapeutic agents. The proposed initial biological screening cascade, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, provides a comprehensive framework for elucidating its therapeutic potential. The provided experimental protocols and conceptual visualizations are intended to guide researchers in the systematic evaluation of this and related compounds. Further investigation into structure-activity relationships and mechanism of action will be crucial for the optimization of this scaffold into clinically viable drug candidates.

References

- 1. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of "2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile," a key intermediate in the development of various biologically active compounds. The methodology is based on a multi-component synthesis approach, which offers an efficient route to N-substituted 2-amino-3-cyanopyrroles.

Introduction

This compound (CAS No. 753478-33-0) is a valuable building block in medicinal chemistry.[1] Its structure is a key component in the synthesis of kinase inhibitors and anti-inflammatory agents. The pyrrole scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. This document outlines a reproducible protocol for its synthesis, purification, and characterization.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃ | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

| Physical Appearance | Yellow Solid | [2] |

| Melting Point | 186.3-187.6 °C | [2] |

| Yield | 88% | [2] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 7.39-7.31 (m, 3H), 7.19-7.05 (m, 5H), 7.00-6.93 (m, 2H), 5.65 (s, 2H), 2.04 (s, 3H) | [2] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1 | [2] |

| IR (KBr) ν (cm⁻¹) | Not available | |

| HRMS (ESI) | m/z calcd for (C₁₈H₁₅N₃+H)⁺: 274.1339; found: 274.1340 | [2] |

Experimental Protocols

The following protocol is adapted from a general procedure for the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.[2]

Materials and Reagents

-

Nitroepoxide (precursor, synthesis required)

-

Benzylamine

-

Malononitrile

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes

-

Standard laboratory glassware and equipment

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate nitroepoxide (1.0 mmol), benzylamine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.

-

Reaction Conditions: Stir the reaction mixture at 60°C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Reaction Pathway

Caption: Multi-component reaction for the synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrrole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse pharmacological activities. These activities include roles as inhibitors of mitogen-activated protein kinase enzymes (MEKs) and metallo-β-lactamases (MBLs).[1] While the Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles, its classical form, the condensation of a 1,4-dicarbonyl compound with a primary amine, is not readily adaptable for the synthesis of 2-aminopyrrole derivatives.[1] This limitation has spurred the development of innovative synthetic strategies to access these valuable compounds.

This document provides detailed application notes and protocols for two effective and contemporary methods for the synthesis of polysubstituted 2-aminopyrrole derivatives: a domino reaction involving alkynyl vinyl hydrazides and a three-component reaction. These methods offer significant advantages in terms of efficiency, substrate scope, and access to complex molecular architectures relevant to drug discovery and development.

Method 1: Domino Reaction of Alkynyl Vinyl Hydrazides

This modern approach provides a metal-free pathway to a variety of 2-aminopyrrole derivatives. The reaction proceeds through a domino sequence initiated by a propargylic 3,4-diaza-Cope rearrangement of an N-alkynyl, N'-vinyl hydrazide (AVH), followed by a tandem isomerization and a 5-exo-dig N-cyclization.[1][2] This strategy has been successfully employed to generate a library of diversely substituted 2-aminopyrroles.[1][2]

Signaling Pathway Diagram

Caption: Domino reaction pathway for 2-aminopyrrole synthesis.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-aminopyrrole derivatives via the domino reaction of alkynyl vinyl hydrazides (AVHs) in refluxing xylenes.[1][2]

| Entry | R1 | R2 | R3 | Product | Yield (%) |

| 1 | Ph | H | Boc | 12a | 82 |

| 2 | 4-MeC6H4 | H | Boc | 12b | 75 |

| 3 | 4-FC6H4 | H | Boc | 12c | 85 |

| 4 | 2-thienyl | H | Boc | 12d | 70 |

| 5 | cHex | H | Boc | 12e | 68 |

| 6 | nBu | H | Boc | 12f | 72 |

| 7 | Ph | Me | Boc | 12g | 79 |

| 8 | Ph | Ph | Boc | 12h | 65 |

Experimental Protocol: General Procedure for the Domino Synthesis of 2-Aminopyrroles

Objective: To synthesize a monoprotected 2-aminopyrrole derivative (e.g., 12a) from the corresponding N-alkynyl, N'-vinyl hydrazide (AVH).[1][2]

Materials:

-

N-alkynyl, N'-vinyl hydrazide (AVH) (1.0 equiv)

-

Xylenes (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of the corresponding N-alkynyl, N'-vinyl hydrazide (AVH) in anhydrous xylenes is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is fitted with a reflux condenser and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 24 hours), the reaction mixture is allowed to cool to room temperature.[1]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aminopyrrole derivative.

Method 2: Three-Component Synthesis of 2-Aminopyrroles

This multicomponent reaction (MCR) provides a highly efficient and convergent route to polysubstituted 2-aminopyrrole systems. The reaction involves the combination of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[3] The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the N-tosylimine. A subsequent[2][4]-H shift in the resulting intermediate yields the final 2-aminopyrrole product.[3]

Experimental Workflow Diagram

Caption: General workflow for the three-component synthesis.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-aminopyrrole derivatives via the three-component reaction.

| Entry | R1 in N-Tosyl-imine | R2 in Isocyanide | Product | Yield (%) |

| 1 | Ph | tBu | 4a | 85 |

| 2 | 4-MeOC6H4 | tBu | 4b | 82 |

| 3 | 4-ClC6H4 | tBu | 4c | 88 |

| 4 | 2-ClC6H4 | tBu | 4d | 92 |

| 5 | Ph | Cyclohexyl | 4e | 80 |

| 6 | 4-MeOC6H4 | Cyclohexyl | 4f | 78 |

| 7 | 4-ClC6H4 | Benzyl | 4g | 75 |

Data extracted and compiled from the study by Nair et al.[3]

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Aminopyrroles

Objective: To synthesize polysubstituted 2-aminopyrroles via a three-component reaction of an N-tosylimine, dimethyl acetylenedicarboxylate (DMAD), and an isocyanide.[3]

Materials:

-

N-tosylimine (1.0 equiv)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

-

Isocyanide (1.2 equiv)

-

Dichloromethane (CH2Cl2) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the N-tosylimine in anhydrous dichloromethane, add the isocyanide and dimethyl acetylenedicarboxylate (DMAD) at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting materials are consumed, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aminopyrrole derivative.

Applications in Drug Development

The synthetic methodologies described provide efficient access to a wide range of 2-aminopyrrole derivatives, which are key building blocks in drug discovery. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These scaffolds are instrumental in the development of new therapeutic agents targeting a variety of diseases.

Logical Relationship Diagram

Caption: Role of 2-aminopyrrole synthesis in drug discovery.

Conclusion

While the traditional Paal-Knorr synthesis is not directly applicable for the preparation of 2-aminopyrroles, modern synthetic methods such as domino reactions of alkynyl vinyl hydrazides and multicomponent reactions have emerged as powerful alternatives. These strategies provide efficient and versatile access to a broad range of polysubstituted 2-aminopyrrole derivatives. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of this important class of compounds in drug discovery and development programs.

References

- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 4. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Multicomponent Synthesis of 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction